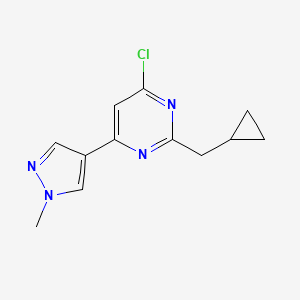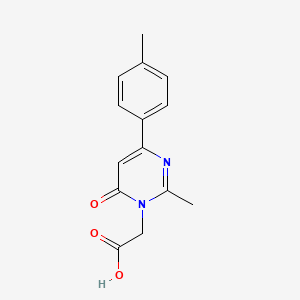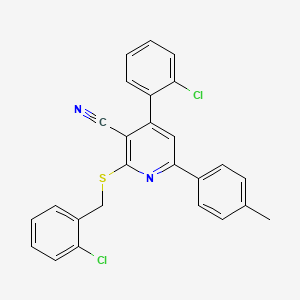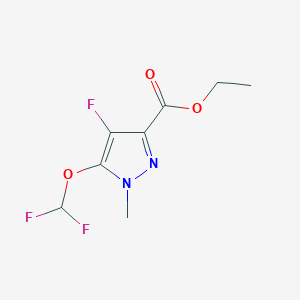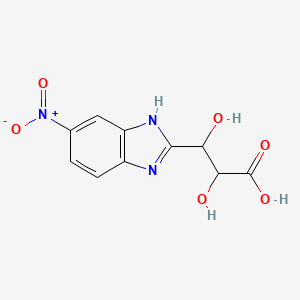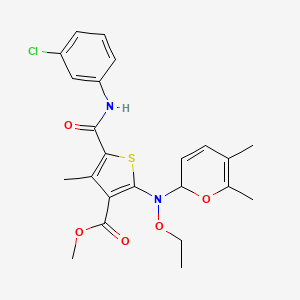
4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the isoindolinyl structure. The phenethyl group is then attached, and finally, the sulfonate ester is formed using 4-methylbenzenesulfonyl chloride under basic conditions .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles under basic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The phenethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, acids like trifluoroacetic acid for deprotection, and oxidizing agents like potassium permanganate for oxidation reactions .
Wissenschaftliche Forschungsanwendungen
4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of this compound involves its ability to interact with specific molecular targets, such as enzymes. The Boc-protected amino group can be deprotected to form a free amine, which can then interact with active sites of enzymes, potentially inhibiting their activity. The phenethyl and sulfonate groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected amino acids and sulfonate esters. For example:
4-((tert-Butoxycarbonyl)amino)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a sulfonate.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature Boc-protected amino groups but are used in different applications, such as ionic liquids for organic synthesis.
The uniqueness of 4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate lies in its combination of the isoindolinyl structure with the phenethyl and sulfonate groups, providing distinct reactivity and applications.
Eigenschaften
Molekularformel |
C28H32N2O5S |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
2-[4-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroisoindol-2-yl]phenyl]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H32N2O5S/c1-20-5-13-26(14-6-20)36(32,33)34-16-15-21-7-11-25(12-8-21)30-18-22-9-10-24(17-23(22)19-30)29-27(31)35-28(2,3)4/h5-14,17H,15-16,18-19H2,1-4H3,(H,29,31) |
InChI-Schlüssel |
WTNBIXSZQLAQNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)N3CC4=C(C3)C=C(C=C4)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


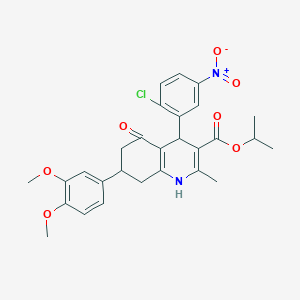
![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
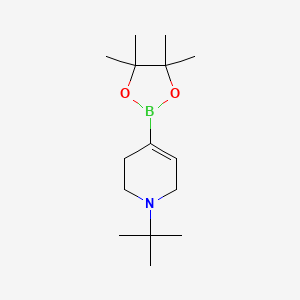
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
